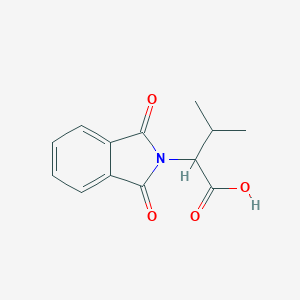

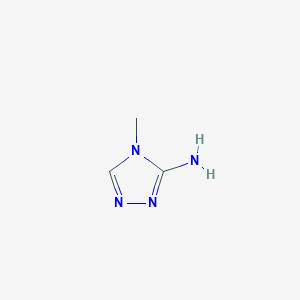

4-Methyl-4h-1,2,4-triazol-3-amine

Descripción general

Descripción

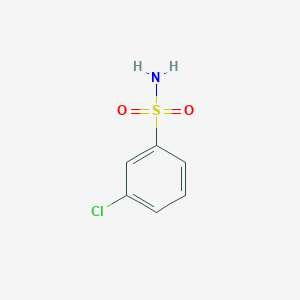

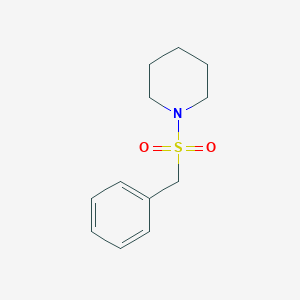

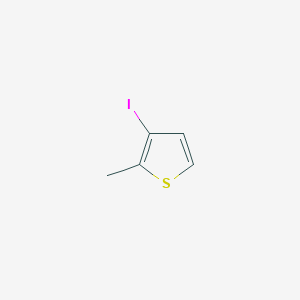

4-Methyl-4h-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, including 4-Methyl-4h-1,2,4-triazol-3-amine, can be achieved through a metal- and oxidant-free three-component desulfurization and deamination condensation process. This method involves the reaction of amidines, isothiocyanates, and hydrazines, proceeding via a [2 + 1 + 2] cyclization strategy that includes C-N and C-S bond cleavage and the formation of new C-N bonds in a single pot. The process is noted for its broad substrate scope, mild reaction conditions, and environmental friendliness, making it suitable for gram-scale applications .

Molecular Structure Analysis

The molecular structure of 4-Methyl-4h-1,2,4-triazol-3-amine derivatives can be characterized by various spectroscopic techniques, such as NMR and X-ray crystallography. For instance, the structure of related triazole compounds has been elucidated using single-crystal X-ray diffraction, which reveals the presence of intramolecular hydrogen bonds and supramolecular chains in the crystal lattice . These structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

4-Methyl-4h-1,2,4-triazol-3-amine can participate in various chemical reactions due to its reactive sites. For example, solvent-free interactions between triazines and triazol-3-amines have been studied, leading to the formation of pyridine derivatives through ipso-substitution reactions. These transformations are facilitated by the presence of functional groups such as methylsulfanyl, which remain intact during the reaction process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-4h-1,2,4-triazol-3-amine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's fluorescence and aggregation-induced emission (AIE) properties, which are important for applications in optical materials . Additionally, the formation of energetic quaternary salts containing bi(1,2,4-triazoles) demonstrates the potential of these compounds in the field of energetic materials .

Aplicaciones Científicas De Investigación

-

Pharmacological Potentials

- Field : Pharmacology

- Application : Triazole compounds show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .

- Methods : The synthesis of triazole derivatives involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

- Results : Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

-

Anticancer Agents

- Field : Oncology

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Agrochemicals

- Field : Agriculture

- Application : The 1,4-disubstituted 1 H -1,2,3-triazoles have important applications as agrochemicals .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Material Sciences

- Field : Material Sciences

- Application : Triazoles, including 4-Methyl-4h-1,2,4-triazol-3-amine, have gained attention for their applications in material sciences .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Coordination Chemistry

- Field : Coordination Chemistry

- Application : Triazolate, a derivative of 1,2,4-triazole, is a common bridging ligand in coordination chemistry .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of New Scaffolds

- Field : Organic Chemistry

- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- Methods : This review article highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

-

Medicinal Chemistry and Drug Discovery

- Field : Medicinal Chemistry

- Application : Triazoles, including 4-Methyl-4h-1,2,4-triazol-3-amine, have gained attention for their applications in medicinal chemistry and drug discovery .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antibacterial Agents

- Field : Microbiology

- Application : Synthesis of 1,2,4-triazoles fused to another heterocyclic ring has attracted widespread attention due to their diverse applications as antibacterial agents .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Nonlinear Optical Properties

- Field : Optics

- Application : Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-amine .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Propiedades

IUPAC Name |

4-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDZKOREXYFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302769 | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4h-1,2,4-triazol-3-amine | |

CAS RN |

16681-76-8 | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)